8,9-DIMETHYL-10-(3-PYRIDYLMETHYL)-6,10-DIHYDRO-5H-BENZO[H]PYRROLO[2,3-B]QUINOLIN-7-AMINE
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Overview
Description
8,9-DIMETHYL-10-(3-PYRIDYLMETHYL)-6,10-DIHYDRO-5H-BENZO[H]PYRROLO[2,3-B]QUINOLIN-7-AMINE is a complex nitrogen-containing heterocyclic compound. It belongs to the class of pyrroloquinolines, which are known for their diverse biological activities. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8,9-DIMETHYL-10-(3-PYRIDYLMETHYL)-6,10-DIHYDRO-5H-BENZO[H]PYRROLO[2,3-B]QUINOLIN-7-AMINE typically involves multi-step reactions starting from readily available precursors. Common synthetic routes include cyclization, ring annulation, and direct C-H arylation . These methods often require specific catalysts and reaction conditions to achieve high yields and purity.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure scalability and cost-effectiveness. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
8,9-DIMETHYL-10-(3-PYRIDYLMETHYL)-6,10-DIHYDRO-5H-BENZO[H]PYRROLO[2,3-B]QUINOLIN-7-AMINE undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or reduce double bonds.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce different functional groups at specific positions on the molecule.
Scientific Research Applications
8,9-DIMETHYL-10-(3-PYRIDYLMETHYL)-6,10-DIHYDRO-5H-BENZO[H]PYRROLO[2,3-B]QUINOLIN-7-AMINE has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: It is studied for its potential as a kinase inhibitor, which can regulate various cellular processes.
Industry: It is used in the development of new materials with unique properties.
Mechanism of Action
The mechanism of action of 8,9-DIMETHYL-10-(3-PYRIDYLMETHYL)-6,10-DIHYDRO-5H-BENZO[H]PYRROLO[2,3-B]QUINOLIN-7-AMINE involves its interaction with molecular targets such as fibroblast growth factor receptors (FGFRs). By binding to these receptors, it inhibits their activity, leading to the suppression of downstream signaling pathways that promote cell proliferation and survival .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrroloquinoline derivatives and pyrrolopyrazine derivatives . These compounds share structural similarities and often exhibit comparable biological activities.
Uniqueness
What sets 8,9-DIMETHYL-10-(3-PYRIDYLMETHYL)-6,10-DIHYDRO-5H-BENZO[H]PYRROLO[2,3-B]QUINOLIN-7-AMINE apart is its specific substitution pattern and the presence of the pyridylmethyl group, which can enhance its binding affinity and selectivity for certain molecular targets.
Properties
IUPAC Name |
13,14-dimethyl-15-(pyridin-3-ylmethyl)-15,17-diazatetracyclo[8.7.0.02,7.012,16]heptadeca-1(17),2,4,6,10,12(16),13-heptaen-11-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22N4/c1-14-15(2)27(13-16-6-5-11-25-12-16)23-20(14)21(24)19-10-9-17-7-3-4-8-18(17)22(19)26-23/h3-8,11-12H,9-10,13H2,1-2H3,(H2,24,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YEXFALRNOHNRSU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N(C2=C1C(=C3CCC4=CC=CC=C4C3=N2)N)CC5=CN=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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